STARBURST (PAMAM) DENDRIMER, GENERATION 9,5 WT. per cent SOLUTION IM METHYL ALCOHOL

Catalog No.
S1822181
CAS No.
163442-72-6
M.F
[NH2(CH2)2NH2]:(G=9);dendriPAMAM(NH2)2048
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
STARBURST (PAMAM) DENDRIMER, GENERATION  9,5 WT. p...

CAS Number

163442-72-6

Product Name

STARBURST (PAMAM) DENDRIMER, GENERATION 9,5 WT. per cent SOLUTION IM METHYL ALCOHOL

Molecular Formula

[NH2(CH2)2NH2]:(G=9);dendriPAMAM(NH2)2048

Molecular Weight

0

Here are some potential scientific research applications of STARBURST (PAMAM) Dendrimer, Generation 9, 5 wt. % solution in Methyl Alcohol:

  • Drug Delivery Systems: Due to their unique structure, PAMAM dendrimers can encapsulate therapeutic agents (drugs) within their cavities. The surface functionalities of the dendrimer can also be modified to target specific tissues or cells, potentially improving drug delivery and efficacy []. Research is ongoing to explore the use of PAMAM dendrimers for delivering various drugs, including anticancer drugs, gene therapy vectors, and antibiotics [].
  • Bioimaging: PAMAM dendrimers can be functionalized with imaging agents, allowing them to be used for in vivo imaging applications. By attaching fluorescent molecules or other imaging probes, researchers can track the movement and localization of dendrimers within cells or tissues []. This holds promise for monitoring drug delivery or visualizing specific biological processes.
  • Biosensors: The ability of PAMAM dendrimers to interact with various biomolecules makes them potentially useful for developing biosensors. By attaching specific recognition molecules (e.g., antibodies) to the dendrimer surface, researchers can create sensors that can detect specific biotargets in a sample []. This could be useful for applications in disease diagnosis, environmental monitoring, and food safety testing.

STARBURST (PAMAM) Dendrimers, specifically Generation 9,5 wt. percent solution in methyl alcohol, are a class of synthetic macromolecules characterized by their branched, tree-like structure. These dendrimers are composed of a central core, typically ethylenediamine, from which multiple layers of branching units extend outward. The unique architecture of PAMAM dendrimers allows for high surface area and functionalization potential, making them suitable for various applications in nanotechnology and biomedicine .

The Generation 9 dendrimer features a significant number of terminal functional groups—often amine or hydroxyl groups—which enhance its reactivity and ability to form complexes with other molecules. The generation number indicates the number of branching layers from the core; thus, higher generations correspond to larger size and increased complexity. The 5 wt. percent solution indicates that the dendrimer is dissolved in methyl alcohol at a concentration of 5% by weight, which is crucial for its handling and application in laboratory settings .

Due to their numerous functional groups. Common reactions include:

  • Amine Reactivity: The terminal amine groups can react with carboxylic acids to form amide bonds, facilitating conjugation with drugs or targeting moieties.
  • Esterification: Hydroxyl groups can react with acid chlorides or anhydrides to form esters, useful for modifying the dendrimer's surface properties.
  • Cross-linking: Dendrimers can be cross-linked with other polymers or nanoparticles to create hybrid materials with tailored properties.
  • Complexation: They can encapsulate small molecules or drugs through non-covalent interactions such as hydrogen bonding or ionic interactions, enhancing drug delivery systems .

PAMAM dendrimers exhibit significant biological activity, particularly in drug delivery and gene therapy applications. Their ability to encapsulate therapeutic agents enhances bioavailability and targeted delivery to specific tissues. Studies have shown that PAMAM dendrimers can improve the solubility and stability of poorly soluble drugs, leading to enhanced therapeutic efficacy.

Additionally, PAMAM dendrimers have been investigated for their potential in gene delivery due to their ability to form complexes with nucleic acids. Their low cytotoxicity and ability to facilitate cellular uptake make them promising candidates for delivering genetic material into cells .

The synthesis of STARBURST (PAMAM) dendrimers typically involves two main approaches:

  • Covalent Synthesis: This method involves iterative steps where the core molecule is reacted with branching units in a controlled manner. Each reaction cycle increases the generation number and adds more functional groups.
  • Supramolecular Assembly: This approach utilizes non-covalent interactions to assemble dendrimer structures from smaller building blocks. This method allows for the formation of complex architectures with potentially lower toxicity.

Both methods require careful control over reaction conditions (e.g., pH, temperature) to ensure uniformity and functionality of the resulting dendrimer .

The applications of STARBURST (PAMAM) dendrimers are extensive:

  • Drug Delivery: They serve as carriers for anticancer drugs, antibiotics, and anti-inflammatory medications, improving drug solubility and targeting capabilities.
  • Gene Delivery: PAMAM dendrimers are utilized in delivering plasmid DNA and RNA interference molecules into cells for therapeutic purposes.
  • Diagnostic Imaging: Due to their ability to encapsulate imaging agents, they are used in magnetic resonance imaging and fluorescence imaging.
  • Antibacterial Agents: Modified PAMAM dendrimers have shown effectiveness against bacterial infections by disrupting bacterial membranes .

Interaction studies involving STARBURST (PAMAM) dendrimers focus on understanding how they interact with biological membranes, drugs, and nucleic acids. Techniques such as dynamic light scattering and zeta potential measurements are employed to study the size distribution and charge characteristics of dendrimer-drug complexes.

Research has demonstrated that PAMAM dendrimers can effectively enhance drug loading capacities by forming stable complexes under varying pH conditions. Additionally, their interactions with cellular membranes suggest potential pathways for improved cellular uptake and bioavailability of therapeutic agents .

Several compounds share similarities with STARBURST (PAMAM) dendrimers in terms of structure or application:

Compound NameStructure TypeKey Features
Polyethylene GlycolLinear polymerBiocompatible; used in drug delivery
Poly(Lactic-co-Glycolic Acid)CopolymerBiodegradable; widely used in drug delivery
Dendritic PolymersDendritic structureVersatile functionalization; used in drug delivery
Poly(ethyleneimine)Branched polymerHigh charge density; used in gene delivery

Uniqueness of STARBURST (PAMAM) Dendrimers

STARBURST (PAMAM) dendrimers stand out due to their highly branched structure that allows for extensive surface modification while maintaining a well-defined size distribution. Their ability to form stable complexes with both hydrophilic and hydrophobic compounds enhances their versatility compared to linear polymers or other types of dendritic structures .

Origins of Dendritic Architectures

The conceptual foundation for dendrimers emerged in 1985 when Donald Tomalia at Dow Chemical Company pioneered the synthesis of PAMAM dendrimers via a divergent growth strategy. This method involved iterative Michael addition and amidation reactions around an ethylenediamine core, enabling precise control over branching and surface functionality. Early generations (G0–G3) demonstrated the feasibility of creating monodisperse nanostructures, but higher generations (G4–G10) revealed steric challenges during synthesis.

Evolution of Synthetic Techniques

Divergent synthesis, while effective for lower generations, faced limitations in purity for G7+ dendrimers due to incomplete reactions and intramolecular cyclization. The introduction of convergent synthesis by Jean Fréchet and Timothy Miller in 1989 addressed these issues by constructing dendrimers from the periphery inward, reducing defects in higher generations. Commercial production of PAMAM dendrimers, including G9, became feasible through optimized protocols from Dendritech, Inc., and Sigma-Aldrich.

Significance of Generation-Dependent Properties in PAMAM Architectures

Structural Transitions Across Generations

PAMAM dendrimers undergo a generational shift from open, flexible structures (G0–G3) to dense, spheroidal configurations (G4+). For G9:

PropertyValueSource
Molecular weight467,162 g/mol
Surface groups2,048 primary amines
Hydrodynamic radius11.4 nm (pH 7.4, methanol)
Density1.36 g/cm³

Functional Implications of High Generations

  • Encapsulation Capacity: The G9 interior cavity (≈8 nm diameter) enables hosting of hydrophobic therapeutics.
  • Surface Reactivity: 2,048 amines permit multivalent conjugation with targeting ligands or imaging agents.
  • pH-Responsive Behavior: Protonation of tertiary amines at low pH induces a 10–15% swelling in hydrodynamic radius.

Comparative Analysis of Generational Properties

Table 1: Generational trends in PAMAM dendrimers

GenerationSurface GroupsMW (g/mol)Rₕ (nm)
G46414,2154.5
G7512116,4938.1
G92,048467,16211.4

Rationale for Methanol as Solvent in Dendrimer Formulations

Solvent Compatibility and Stability

Methanol’s low viscosity (0.59 cP at 25°C) and high polarity (dielectric constant = 32.7) facilitate dendrimer solubilization by stabilizing charged surface amines through electrostatic screening. At 5 wt.%, methanol prevents aggregation via:

  • Hydrogen bonding with terminal amines.
  • Dielectric stabilization of protonated ammonium groups.

Impact on Dendrimer Integrity

Studies using small-angle X-ray scattering (SAXS) and nuclear magnetic resonance (NMR) reveal that methanol preserves the structural integrity of G9 PAMAM by:

  • Reducing interparticle van der Waals interactions.
  • Minimizing retro-Michael reactions, which degrade ester-terminated dendrimers.

Formulation Considerations

Table 2: Methanol’s role in G9 PAMAM solutions

ParameterMethanol SystemAqueous System
Stability (25°C)>12 months<6 months
Aggregation propensityLow (PDI < 0.1)High (PDI > 0.3)
Refractive index1.339 (5 wt.%)1.333 (water)

Storage at 2–8°C in inert atmospheres further enhances stability by suppressing oxidative degradation of surface amines.

Dates

Last modified: 08-15-2023

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